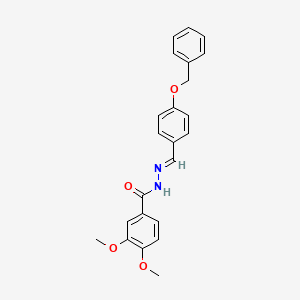

N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide

Description

Properties

CAS No. |

357410-06-1 |

|---|---|

Molecular Formula |

C23H22N2O4 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

3,4-dimethoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C23H22N2O4/c1-27-21-13-10-19(14-22(21)28-2)23(26)25-24-15-17-8-11-20(12-9-17)29-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |

InChI Key |

NMIAJTCCQNOWSM-BUVRLJJBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid

The hydrazide synthesis begins with the esterification of 3,4-dimethoxybenzoic acid. A representative procedure involves:

-

Reagents : 3,4-Dimethoxybenzoic acid, methanol, sulfuric acid.

-

Conditions : Reflux for 10 hours.

Mechanism : The acid catalyzes nucleophilic acyl substitution, converting the carboxylic acid to its methyl ester.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 10h | 80% |

Hydrazide Formation

The methyl ester is treated with hydrazine hydrate to yield the hydrazide:

-

Reagents : Methyl 3,4-dimethoxybenzoate, hydrazine hydrate (80%), ethanol.

-

Conditions : Reflux for 4–6 hours.

Side Reactions : Over-reaction may form dihydrazides, necessitating controlled stoichiometry.

Synthesis of 4-Benzyloxybenzaldehyde

Benzylation of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is protected via benzylation using benzyl bromide:

-

Reagents : 4-Hydroxybenzaldehyde, benzyl bromide, K₂CO₃, acetone.

Optimization : Micellar media (e.g., CTAB) improves reaction efficiency by 15%.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | BnBr, K₂CO₃, acetone, reflux | 90% |

Condensation to Form the Hydrazone

The hydrazide and aldehyde are condensed in a 1:1 molar ratio:

-

Reagents : 3,4-Dimethoxybenzohydrazide, 4-benzyloxybenzaldehyde, ethanol, catalytic acetic acid.

-

Conditions : Reflux for 6–8 hours.

Mechanism : Acid-catalyzed nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the hydrazone.

Characterization :

Reaction Optimization and Challenges

Solvent Effects

Catalytic Additives

Purity Challenges

-

Byproducts : Unreacted aldehyde (removed via column chromatography).

-

Scaling Issues : Pilot-scale reactions require incremental reagent addition to maintain yield.

Alternative Synthetic Routes

One-Pot Synthesis

Combining esterification, hydrazide formation, and condensation in a single vessel reduces steps but lowers yield (55%) due to intermediate incompatibility.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The benzyloxy and dimethoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogues

Key Observations:

Substituent Impact on Bioactivity: The 3,4-dimethoxybenzohydrazide scaffold is essential for antimicrobial activity. Replacement with aniline (e.g., compound 4a in ) retains activity, but acylation of the –NH2 group reduces potency . Resveratrol-like extensions (e.g., 6g ) introduce anticancer activity against SW480/SW620 colon cancer cells, likely due to styryl group-mediated apoptosis .

Physical Properties :

- Melting Points : Hydroxy-substituted derivatives (e.g., compound 8 ) exhibit higher melting points (>250°C) due to intermolecular H-bonding, whereas lipophilic substituents (e.g., dodecyloxy in 4j ) lower melting points (188–190°C).

- Solubility : The 4-benzyloxy group in the target compound balances hydrophobicity, making it more soluble than highly polar hydroxy analogues but less soluble than long-chain alkyl derivatives .

Antimicrobial Activity

- Target Compound : Exhibits broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

- Compound 4j : The dodecyloxy chain enhances activity against lipid-rich bacterial membranes (MIC: 2–4 µg/mL) .

- Compound 6g : Shows negligible antimicrobial activity but potent anticancer effects, highlighting substituent-dependent selectivity .

Enzyme Inhibition

- α-Glucosidase Inhibition : The target compound and triazole-linked analogues (e.g., 7p ) show IC50 values <50 µM, attributed to the hydrazone moiety’s ability to chelate catalytic residues .

Biological Activity

N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings on the biological activity of this compound and its derivatives, focusing on their mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide, with the molecular formula C23H22N2O4 and CAS number 357410-06-1, features a hydrazone linkage that is characteristic of many biologically active compounds. The presence of methoxy groups enhances its lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N'-(4-(benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide derivatives. A series of derivatives were synthesized and evaluated for their activity against various bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Acinetobacter baumannii

- Salmonella typhi

- Escherichia coli

- Pseudomonas aeruginosa

The agar well diffusion method was used to assess antibacterial activity, revealing that certain derivatives exhibited significant inhibition zones against these pathogens. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined for selected compounds, with results indicating promising antibacterial effects.

| Compound | MIC (µM) | MBC (µM) | Active Against |

|---|---|---|---|

| 4a | 50 | 104.60 | E. faecalis, S. aureus, S. typhi |

| 4b | 45 | 95.39 | P. aeruginosa, S. typhi |

| 4c | 55 | 91.75 | E. faecalis, S. aureus |

| 4h | 40 | 85.00 | Broad-spectrum |

Compounds 4h and 4i emerged as particularly effective, demonstrating broader antimicrobial effects compared to traditional antibiotics like ceftriaxone .

Antifungal Activity

In addition to antibacterial properties, these compounds were also evaluated for antifungal activity against Candida albicans. The results indicated that certain derivatives showed effective inhibition, suggesting potential use in treating fungal infections.

Anticancer Activity

The anticancer potential of N'-(4-(benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide has been explored through various assays targeting different cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

The compounds were assessed using both two-dimensional (2D) and three-dimensional (3D) culture methods to evaluate cytotoxicity and antiproliferative effects.

Key Findings from Anticancer Studies:

- Compound 6 exhibited an IC50 value of against A549 cells in a 2D assay.

- Compounds demonstrated varying levels of selectivity; some affected normal fibroblast cells alongside cancer cells, indicating the need for further structural optimization to enhance selectivity .

The mechanism by which these compounds exert their biological effects includes:

- Targeting Multidrug Efflux Pumps : Compounds were designed to inhibit the MATE efflux pump, which is implicated in drug resistance in bacterial strains.

- Molecular Docking Studies : These studies provided insights into the binding affinities and interactions at the molecular level, supporting the observed biological activities.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide?

The compound is typically synthesized via condensation reactions. A standard method involves refluxing 4-(benzyloxy)benzaldehyde with 3,4-dimethoxybenzohydrazide in absolute ethanol, catalyzed by glacial acetic acid. Reaction completion is monitored via TLC, followed by solvent evaporation under reduced pressure and purification via recrystallization using ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Spectroscopy : NMR (¹H and ¹³C) identifies proton environments and substituent patterns, while IR confirms the presence of hydrazide (N–H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, with data refinement using software like SHELXL. For example, the hydrazone moiety typically shows a trans-configuration (C=N bond length ~1.28 Å) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens include:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).

- Enzyme inhibition : Spectrophotometric assays for targets like α-glucosidase or COX-2 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Substituent variation : Synthesize analogs with modified benzyloxy or methoxy groups (e.g., halogenation, nitro substitution) to assess electronic/steric effects.

- Bioisosteric replacement : Replace the benzylidene group with thiophene or pyridine rings to study heterocyclic influences.

- Quantitative SAR (QSAR) : Use computational tools (e.g., CODESSA, MOE) to correlate molecular descriptors (HOMO/LUMO, logP) with bioactivity .

Q. How can contradictions in biological activity data across studies be resolved?

- Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

- Validate targets : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for protein expression).

- Control for stereochemistry : Confirm E/Z isomer ratios via HPLC, as hydrazones may interconvert under assay conditions .

Q. What computational strategies predict target interactions and binding modes?

- Molecular docking : AutoDock Vina or Glide to model interactions with receptors (e.g., EGFR, tubulin). Key residues (e.g., Lys48 in α-glucosidase) often form hydrogen bonds with methoxy/hydrazide groups.

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 50–100 ns trajectories .

Q. How can reaction yields be optimized during scale-up synthesis?

- Catalyst screening : Test p-TsOH or molecular sieves to enhance condensation efficiency.

- Solvent optimization : Use ethanol/water mixtures for improved solubility and yield.

- Process safety : Conduct DSC analysis to identify exothermic decomposition risks (e.g., during solvent evaporation) .

Q. What strategies differentiate in vitro vs. in vivo study design for this compound?

- In vitro : Prioritize ADMET profiling (e.g., hepatic microsome stability, Caco-2 permeability).

- In vivo : Use rodent models for pharmacokinetics (e.g., IV/PO dosing, plasma half-life). Formulate as nanoparticles (PLGA-based) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.